N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide
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Overview
Description
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide: is an organic compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol This compound features a thiophene ring substituted with a chloroacetyl group and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloroacetyl group: The chloroacetyl group is introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the ethylacetamide moiety: The final step involves the reaction of the chloroacetyl-substituted thiophene with ethylamine to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a primary alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations and reaction mechanisms.
Biology and Medicine: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may be explored for its effects on biological targets such as enzymes or receptors.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science research .
Mechanism of Action
The exact mechanism of action for N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is not well-documented. its potential biological activity could involve interactions with molecular targets such as enzymes or receptors. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .
Comparison with Similar Compounds
N-{2-[5-(2-bromoacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
N-{2-[5-(2-fluoroacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with a fluoroacetyl group instead of a chloroacetyl group.
N-{2-[5-(2-iodoacetyl)thiophen-2-yl]ethyl}acetamide: Similar structure with an iodoacetyl group instead of a chloroacetyl group.
Uniqueness: N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEALSULQGZRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427937 |
Source
|
Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-26-1 |
Source
|
Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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